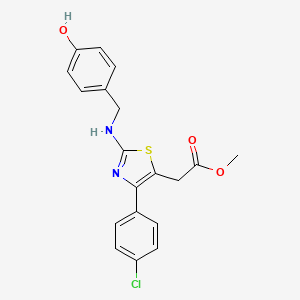![molecular formula C18H11F3N2 B14436600 2-[4-(trifluoromethyl)phenyl]-1H-perimidine CAS No. 76019-83-5](/img/structure/B14436600.png)
2-[4-(trifluoromethyl)phenyl]-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(trifluoromethyl)phenyl]-1H-perimidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a perimidine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)phenyl]-1H-perimidine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 1,8-diaminonaphthalene under acidic conditions. The reaction proceeds through a condensation mechanism, forming the perimidine ring structure. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(trifluoromethyl)phenyl]-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted perimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(trifluoromethyl)phenyl]-1H-perimidine has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Wirkmechanismus
The mechanism of action of 2-[4-(trifluoromethyl)phenyl]-1H-perimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(trifluoromethyl)phenyl]-1H-benzo[d]imidazole
- 2-[4-(trifluoromethyl)phenyl]pyridine
- 2-[4-(trifluoromethyl)phenyl]ethanol
Uniqueness
2-[4-(trifluoromethyl)phenyl]-1H-perimidine is unique due to its perimidine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Eigenschaften
CAS-Nummer |
76019-83-5 |
|---|---|
Molekularformel |
C18H11F3N2 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
2-[4-(trifluoromethyl)phenyl]-1H-perimidine |
InChI |
InChI=1S/C18H11F3N2/c19-18(20,21)13-9-7-12(8-10-13)17-22-14-5-1-3-11-4-2-6-15(23-17)16(11)14/h1-10H,(H,22,23) |
InChI-Schlüssel |
AXWOSANQDLZOFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


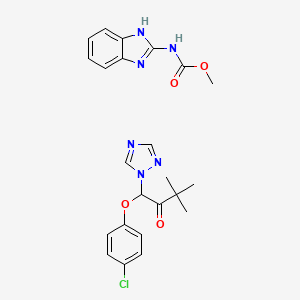
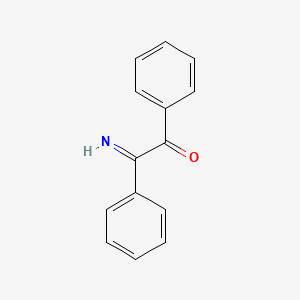
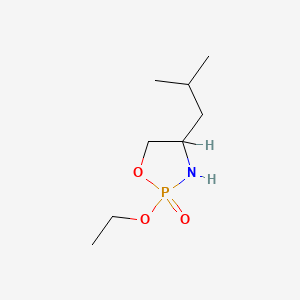
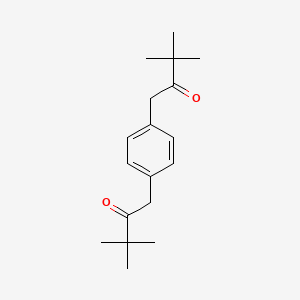

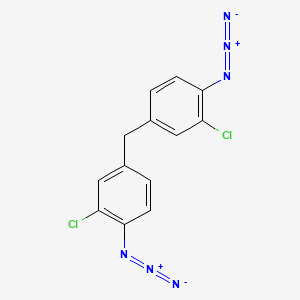
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
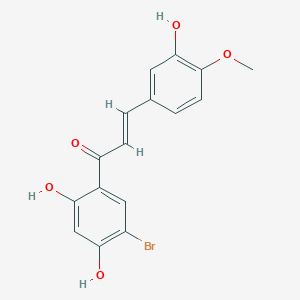
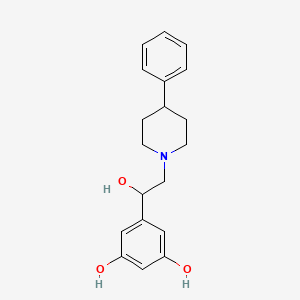
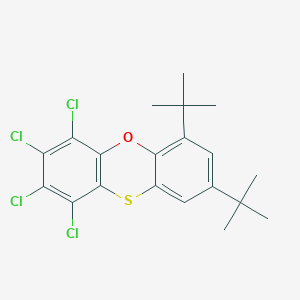
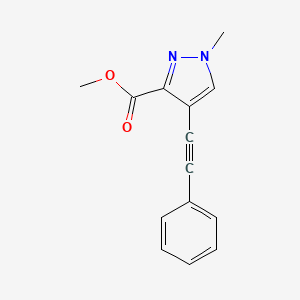
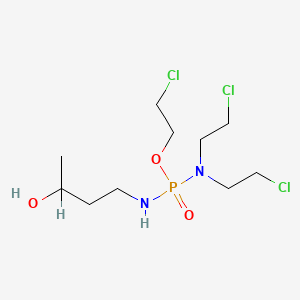
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
